![molecular formula C6H3BrClN3 B1145990 3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine CAS No. 1357945-38-0](/img/structure/B1145990.png)

3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine involves multiple steps starting from 2,3-dichloropyridine through nucleophilic substitution, cyclization, bromination, dehydrogenation, and hydrolysis processes, resulting in various intermediates before achieving the final compound with an overall yield reported up to 41.3% in some synthesis paths (Niu Wen-bo, 2011). Additionally, alternative synthetic methods utilizing 2-chloronicotinic acid as the starting material via reduction, oxidation, oximation, and cyclization have been explored, indicating the versatility and breadth of synthetic approaches for this compound (Huang Bin & Zha Zhenglin, 2011).

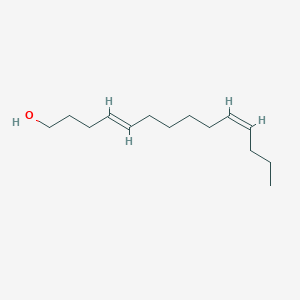

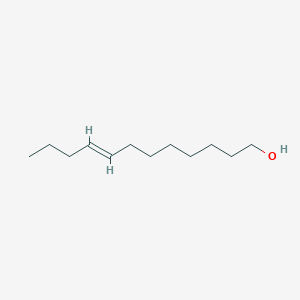

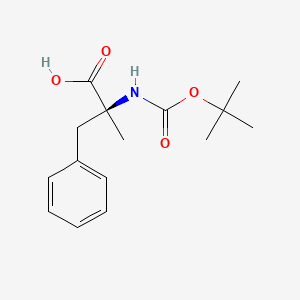

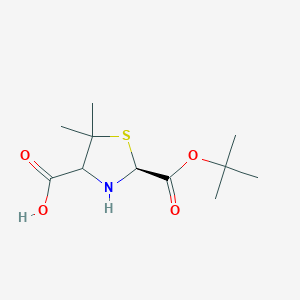

Molecular Structure Analysis

The molecular structure of 3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine derivatives has been elucidated using various spectroscopic techniques, including 1H NMR, which confirmed the expected structural features and the presence of specific functional groups contributing to the compound's reactivity and properties. For instance, the investigation into hydrogen-bonded dimers and molecular aggregation in related compounds highlights the intricate details of molecular interactions and structural conformation (J. Quiroga et al., 2010).

Chemical Reactions and Properties

3-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including nucleophilic substitutions and cyclizations, leading to a broad range of derivatives with potential applications. The reactivity towards different reagents and conditions demonstrates the compound's versatility in synthetic chemistry. For example, domino reactions with aminoheterocycles have been developed to synthesize a variety of pyrazolo[3,4-b]pyridines, showcasing significant fluorescence and inhibitory effects in biological assays (M. Miliutina et al., 2018).

Wissenschaftliche Forschungsanwendungen

-

Biomedical Applications

- Summary of Application : 1H-pyrazolo[3,4-b]pyridines have been studied extensively for their potential biomedical applications . They are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .

- Methods of Application : The review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine .

- Results or Outcomes : The biomedical applications of such compounds are diverse and extensive, but specific results or outcomes were not provided in the source .

-

Synthesis of Other Compounds

- Summary of Application : 3-Bromo-5-chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine, also known as BCMP, is a heterocyclic compound that has been studied for its potential applications in various scientific fields. As a versatile compound, BCMP has been used in the synthesis of other compounds.

- Methods of Application : Specific methods of application or experimental procedures were not provided in the source.

- Results or Outcomes : The outcomes of these syntheses are the creation of new compounds, but specific results or outcomes were not provided in the source.

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-bromo-4-chloro-2H-pyrazolo[3,4-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClN3/c7-5-4-3(8)1-2-9-6(4)11-10-5/h1-2H,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGWYOQMBDWXWIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(NN=C2N=C1)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Benzyl-3-methyl-7-oxo-3-azonia-bicyclo[3.3.1]nonane bromide](/img/structure/B1145928.png)